molecular formula C8H9ClO3S B1453719 3-Ethoxybenzene-1-sulfonyl chloride CAS No. 69129-60-8

3-Ethoxybenzene-1-sulfonyl chloride

Cat. No. B1453719
CAS RN: 69129-60-8
M. Wt: 220.67 g/mol
InChI Key: KRAMAYNJUAGJIC-UHFFFAOYSA-N
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Description

3-Ethoxybenzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 69129-60-8 . It has a molecular weight of 220.68 and its IUPAC name is 3-ethoxybenzenesulfonyl chloride . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for 3-Ethoxybenzene-1-sulfonyl chloride is 1S/C8H9ClO3S/c1-2-12-7-4-3-5-8 (6-7)13 (9,10)11/h3-6H,2H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

3-Ethoxybenzene-1-sulfonyl chloride is a powder . It has a melting point of 38-39 degrees Celsius .

Scientific Research Applications

  • Chemical Synthesis

    • Application : 3-Ethoxybenzene-1-sulfonyl chloride is used in chemical synthesis .
    • Method of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The outcomes of the chemical synthesis involving 3-Ethoxybenzene-1-sulfonyl chloride are not specified in the source .
  • Bio-based Plasticizers

    • Application : There is research progress on novel bio-based plasticizers and their applications in poly (vinyl chloride) . Although it’s not explicitly stated that 3-Ethoxybenzene-1-sulfonyl chloride is used, it could potentially be involved in the synthesis of these plasticizers.
    • Method of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The outcomes of the research on bio-based plasticizers are not specified in the source .
  • Pharmaceutical Testing
    • Application : 3-Ethoxybenzene-1-sulfonyl chloride is used for pharmaceutical testing .
    • Method of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The outcomes of the pharmaceutical testing involving 3-Ethoxybenzene-1-sulfonyl chloride are not specified in the source .
  • Pharmaceutical Testing
    • Application : 3-Ethoxybenzene-1-sulfonyl chloride is used for pharmaceutical testing .
    • Method of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The outcomes of the pharmaceutical testing involving 3-Ethoxybenzene-1-sulfonyl chloride are not specified in the source .

Safety And Hazards

The compound is classified as dangerous with the signal word “Danger” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 .

Future Directions

While specific future directions for 3-Ethoxybenzene-1-sulfonyl chloride are not available in the search results, it’s worth noting that sulfonyl chlorides are important in the synthesis of a wide range of chemical compounds. They are used in the pharmaceutical industry, material science, and organic synthesis .

properties

IUPAC Name

3-ethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3S/c1-2-12-7-4-3-5-8(6-7)13(9,10)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAMAYNJUAGJIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxybenzene-1-sulfonyl chloride

CAS RN

69129-60-8
Record name 3-ethoxybenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Chen, H Zhou, A Aguilar, L Liu, L Bai… - Journal of medicinal …, 2012 - ACS Publications
Bcl-2 and Bcl-xL antiapoptotic proteins are attractive cancer therapeutic targets. We have previously reported the design of 4,5-diphenyl-1H-pyrrole-3-carboxylic acids as a class of …
Number of citations: 66 pubs.acs.org

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